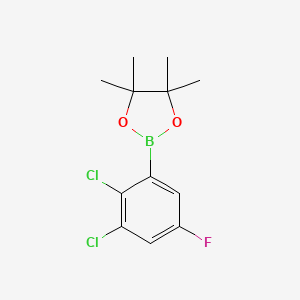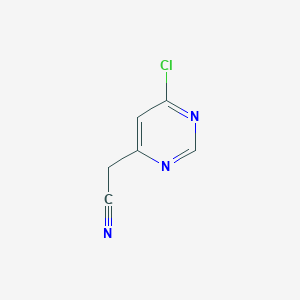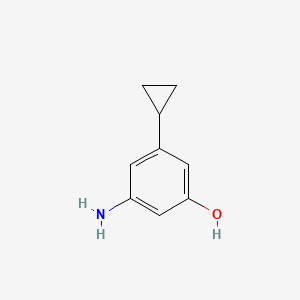![molecular formula C12H13BrF3NOSi B13460024 4-Bromo-2-(trifluoromethoxy)-6-[2-(trimethylsilyl)ethynyl]aniline](/img/structure/B13460024.png)
4-Bromo-2-(trifluoromethoxy)-6-[2-(trimethylsilyl)ethynyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-(trifluoromethoxy)-6-[2-(trimethylsilyl)ethynyl]aniline is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of bromine, trifluoromethoxy, and trimethylsilyl groups, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(trifluoromethoxy)-6-[2-(trimethylsilyl)ethynyl]aniline typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-(trifluoromethoxy)aniline, followed by the introduction of the trimethylsilyl group through a palladium-catalyzed coupling reaction. The reaction conditions often require the use of inert atmospheres, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
4-Bromo-2-(trifluoromethoxy)-6-[2-(trimethylsilyl)ethynyl]aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine or trifluoromethoxy groups to other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives.
科学的研究の応用
4-Bromo-2-(trifluoromethoxy)-6-[2-(trimethylsilyl)ethynyl]aniline has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-Bromo-2-(trifluoromethoxy)-6-[2-(trimethylsilyl)ethynyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine, trifluoromethoxy, and trimethylsilyl groups can enhance the compound’s binding affinity and specificity for these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
Similar Compounds
4-Bromo-2-(trifluoromethoxy)aniline: Lacks the trimethylsilyl group, resulting in different chemical properties and reactivity.
2-Bromo-4-(trifluoromethoxy)aniline: Similar structure but with different substitution pattern, affecting its chemical behavior.
4-Bromo-2-(trifluoromethoxy)phenol: Contains a hydroxyl group instead of an amino group, leading to different applications and reactivity.
Uniqueness
4-Bromo-2-(trifluoromethoxy)-6-[2-(trimethylsilyl)ethynyl]aniline is unique due to the combination of bromine, trifluoromethoxy, and trimethylsilyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
特性
分子式 |
C12H13BrF3NOSi |
|---|---|
分子量 |
352.22 g/mol |
IUPAC名 |
4-bromo-2-(trifluoromethoxy)-6-(2-trimethylsilylethynyl)aniline |
InChI |
InChI=1S/C12H13BrF3NOSi/c1-19(2,3)5-4-8-6-9(13)7-10(11(8)17)18-12(14,15)16/h6-7H,17H2,1-3H3 |
InChIキー |
YTWBYSYJBJOOSC-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C#CC1=C(C(=CC(=C1)Br)OC(F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylicacidhydrochloride](/img/structure/B13459952.png)
![N-[(4-chlorothiophen-2-yl)methylidene]hydroxylamine](/img/structure/B13459958.png)

![6-Fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13459969.png)

![Methyl 3-(bromomethyl)-5-{[(tert-butoxy)carbonyl]amino}benzoate](/img/structure/B13459992.png)

![(7R)-2,2-difluoro-7-methyl-6-azaspiro[3.4]octane hydrochloride](/img/structure/B13460007.png)




![[1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-3-yl]methyl acetate](/img/structure/B13460023.png)
